molecular formula C23H28ClN3O6S B564267 rac cis-3-Hydroxy Glyburide-d3,13C CAS No. 1217848-91-3

rac cis-3-Hydroxy Glyburide-d3,13C

Cat. No.: B564267
CAS No.: 1217848-91-3
M. Wt: 514.013
InChI Key: VFBAJFAMXTVSQA-YQWZDHMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac cis-3-Hydroxy Glyburide-d3,13C” is a 13C-labeled and deuterium labeled (Rac)-cis-3-hydroxy glyburide . It’s a stable isotope-labeled compound, often used as a tracer for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H28ClN3O6S . The exact mass is 513.1609196 g/mol and the molecular weight is 514.0 g/mol . The IUPAC name is 5-chloro-N-[2-[4-[[ (1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio (113C)methoxy)benzamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a XLogP3 of 3.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 8 .

Scientific Research Applications

  • Electrochemical Detection and Analysis : Research on isotretinoin (13-cis-retinoic acid) demonstrates the use of electrochemical sensors for detecting such compounds. Fernandes, Silva, and Cesarino (2020) developed a sensor using reduced graphene oxide modified with copper nanoparticles for the electrochemical detection of isotretinoin, which could be relevant for similar analyses of rac cis-3-Hydroxy Glyburide-d3,13C (Fernandes, Silva, & Cesarino, 2020).

  • Metabolism Studies : Vane and Buggé (1981) investigated the metabolism of 13-cis-retinoic acid in vitro, which could provide insights into the metabolic pathways and transformations of similar compounds like this compound (Vane & Buggé, 1981).

  • Stereoselective Reactions in Chemistry : The study of stereoselective addition reactions and their products, as explored by Bookham, Mcfarlane, Thornton-Pett, and Jones (1990), can be relevant to understanding the chemical behavior of this compound (Bookham, Mcfarlane, Thornton-Pett, & Jones, 1990).

  • Photostability and Solubility Enhancement : Yap, Liu, Thenmozhiyal, and Ho (2005) researched the complexation of 13-cis-retinoic acid with cyclodextrins to enhance its solubility and photostability. Such methods could potentially be applied to this compound to improve its stability and solubility (Yap, Liu, Thenmozhiyal, & Ho, 2005).

  • Metabolite Identification and Analysis : The study by Ravindran, Zharikova, Hill, Nanovskaya, Hankins, and Ahmed (2006) on the identification of glyburide metabolites could provide a framework for identifying and analyzing the metabolites of this compound (Ravindran et al., 2006).

Mechanism of Action

Target of Action

Rac Cis-3-Hydroxy Glyburide-d3,13C is a labeled analogue of Rac Cis-3-Hydroxy Glyburide . The primary target of Glyburide, and by extension its analogues, is the sulfonylurea receptor 1 (SUR1), which is a regulatory subunit of the ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells .

Mode of Action

Glyburide and its analogues act by binding to the SUR1 subunit, leading to the closure of the KATP channels . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels. The influx of calcium then stimulates the release of insulin from the pancreatic beta cells .

Biochemical Pathways

The action of Glyburide and its analogues primarily affects the insulin signaling pathway. By stimulating the release of insulin, these compounds promote the uptake of glucose into cells, reducing blood glucose levels . This has downstream effects on various metabolic processes, including glycolysis, gluconeogenesis, and lipid metabolism .

Pharmacokinetics

It is known that stable isotopes of hydrogen (deuterium), carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary molecular effect of this compound, like other sulfonylureas, is the stimulation of insulin release from pancreatic beta cells . This leads to a decrease in blood glucose levels. At the cellular level, this can lead to changes in energy metabolism, as cells increase their uptake and utilization of glucose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound . .

Properties

IUPAC Name

5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBAJFAMXTVSQA-YQWZDHMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675937
Record name 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217848-91-3
Record name 5-Chloro-N-{2-[4-({[(1S,3R)-3-hydroxycyclohexyl]carbamoyl}sulfamoyl)phenyl]ethyl}-2-[(~13~C,~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.